molecular formula C5H7N3O B009642 1-Hydroxy-3-methylpyrazin-2-imine CAS No. 103965-75-9

1-Hydroxy-3-methylpyrazin-2-imine

Cat. No.: B009642
CAS No.: 103965-75-9
M. Wt: 125.13 g/mol
InChI Key: GCWLMIIVTIHVBD-UHFFFAOYSA-N
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Description

3-Methyl-2-pyrazinamine 1-oxide is a heterocyclic organic compound with the molecular formula C5H7N3O It consists of a pyrazine ring substituted with a methyl group and an amine group, along with an oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-pyrazinamine 1-oxide typically involves the oxidation of 3-Methyl-2-pyrazinamine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent under acidic conditions. The reaction proceeds as follows: [ \text{3-Methyl-2-pyrazinamine} + \text{H}_2\text{O}_2 \rightarrow \text{3-Methyl-2-pyrazinamine 1-oxide} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of 3-Methyl-2-pyrazinamine 1-oxide may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-pyrazinamine 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to an amine group.

    Substitution: The methyl and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) for halogenation reactions.

Major Products Formed

    Oxidation: More oxidized pyrazine derivatives.

    Reduction: 3-Methyl-2-pyrazinamine.

    Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.

Scientific Research Applications

3-Methyl-2-pyrazinamine 1-oxide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-pyrazinamine 1-oxide involves its interaction with specific molecular targets. The oxide group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrazine: Lacks the amine and oxide groups, making it less reactive.

    3-Methyl-2-pyrazinamine: Lacks the oxide group, affecting its redox properties.

    2,3-Dimethylpyrazine: Contains two methyl groups, altering its chemical behavior.

Uniqueness

3-Methyl-2-pyrazinamine 1-oxide is unique due to the presence of both an amine and an oxide group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

103965-75-9

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

1-hydroxy-3-methylpyrazin-2-imine

InChI

InChI=1S/C5H7N3O/c1-4-5(6)8(9)3-2-7-4/h2-3,6,9H,1H3

InChI Key

GCWLMIIVTIHVBD-UHFFFAOYSA-N

SMILES

CC1=NC=CN(C1=N)O

Canonical SMILES

CC1=NC=CN(C1=N)O

Synonyms

Pyrazinamine, 3-methyl-, 1-oxide (9CI)

Origin of Product

United States

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